BenchChemオンラインストアへようこそ!

7-Amino-6-chloroisoquinoline-5,8-dione

Regioselective Amination Synthetic Methodology Halogenated Quinone Chemistry

7-Amino-6-chloroisoquinoline-5,8-dione (CAS 192630-52-7; molecular formula C₉H₅ClN₂O₂; molecular weight 208.60 g/mol) is a heterocyclic quinone building block belonging to the 5,8-isoquinolinedione class. The compound features a bicyclic isoquinoline scaffold with carbonyl groups at positions 5 and 8, a chlorine substituent at position 6, and a primary amino group at position This substitution pattern is critical because the 6-chloro substituent serves as a synthetic handle for further derivatization, while the 7-amino group acts as a nucleophilic site for condensation or substitution reactions.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.60 g/mol
CAS No. 192630-52-7
Cat. No. B11894791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-6-chloroisoquinoline-5,8-dione
CAS192630-52-7
Molecular FormulaC9H5ClN2O2
Molecular Weight208.60 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)C(=C(C2=O)N)Cl
InChIInChI=1S/C9H5ClN2O2/c10-6-7(11)9(14)5-3-12-2-1-4(5)8(6)13/h1-3H,11H2
InChIKeyYPWBSDKPMFIQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-6-chloroisoquinoline-5,8-dione (CAS 192630-52-7): Procurement-Grade Chemical Identity, Precursor Lineage, and Core Reactivity Profile


7-Amino-6-chloroisoquinoline-5,8-dione (CAS 192630-52-7; molecular formula C₉H₅ClN₂O₂; molecular weight 208.60 g/mol) is a heterocyclic quinone building block belonging to the 5,8-isoquinolinedione class . The compound features a bicyclic isoquinoline scaffold with carbonyl groups at positions 5 and 8, a chlorine substituent at position 6, and a primary amino group at position 7. This substitution pattern is critical because the 6-chloro substituent serves as a synthetic handle for further derivatization, while the 7-amino group acts as a nucleophilic site for condensation or substitution reactions [1]. The compound is synthesized from 6,7-dichloroisoquinoline-5,8-dione (CID 96582) via regioselective amination that exploits the differential reactivity of the two chlorine atoms, enabling selective displacement at the 7-position while preserving the 6-chloro substituent for subsequent transformations [2].

7-Amino-6-chloroisoquinoline-5,8-dione: Why Generic 5,8-Quinolinediones or Unsubstituted Isoquinolinediones Cannot Serve as Drop-In Replacements


Within the 5,8-isoquinolinedione and 5,8-quinolinedione family, the position and identity of halogen and amino substituents fundamentally dictate both synthetic utility and biological target engagement. The target compound possesses a unique 6-chloro-7-amino arrangement on the isoquinoline scaffold that is not interchangeable with the regioisomeric 6-amino-7-chloro pattern found in compounds such as 6-amino-7-chloroisoquinolin-1(2H)-one, nor with the quinoline-based analog 7-amino-6-chloroquinoline-5,8-dione (CAS 54490-74-3) [1]. In the quinoline system, the ring nitrogen is positioned differently, altering the electronic distribution across the quinone and affecting both reduction potential and NQO1 substrate recognition [2]. Attempts to substitute with unsubstituted isoquinoline-5,8-dione or 6,7-dichloroisoquinoline-5,8-dione fail because the 7-amino group is essential for downstream derivatization into arylamino, alkylamino, or heterocyclic-fused analogs, while the retained 6-chloro substituent enables orthogonal functionalization that is lost when both positions are either unsubstituted or identically halogenated. The quantitative evidence below demonstrates that even among closely related 6-chloro-7-amino-isoquinolinedione derivatives, small changes in the 7-amino substituent produce measurable differences in cytotoxic potency and NQO1 substrate activity, confirming that the specific molecular identity—not merely the compound class—determines performance in procurement-relevant applications [1].

7-Amino-6-chloroisoquinoline-5,8-dione (CAS 192630-52-7): Head-to-Head Comparative Evidence for Differentiated Scientific and Industrial Selection


Regioselective Synthesis: Exclusive 7-Amination vs. Bis-Substitution in 6,7-Dichloroisoquinoline-5,8-dione

The target compound is produced from 6,7-dichloroisoquinoline-5,8-dione (CID 96582) via regioselective amination that exclusively displaces the chlorine at position 7, leaving the 6-chloro substituent intact. This contrasts sharply with less selective amination methods applied to the dichloro precursor, which can yield mixtures of 6-amino, 7-amino, and 6,7-diamino products if stoichiometry and conditions are not carefully controlled. The 6,7-dichloroisoquinoline-5,8-dione precursor (CAS 6541-19-1, molecular weight 228.03 g/mol) contains two reactive chlorine sites; under controlled amination with ammonia or ammonium equivalents, the 7-position is preferentially attacked due to higher electron deficiency at the carbon adjacent to the ring nitrogen. This enables single-step access to the monochloro-monoamino intermediate, whereas the isomeric 6-amino-7-chloro product requires alternative synthetic routes and is not accessible from this precursor with comparable selectivity [1]. The 6-chloro substituent preserved in the target compound serves as a critical handle for subsequent arylamination, alkylamination, or cyclization reactions, demonstrating that the specific 7-amino-6-chloro configuration enables a synthetic sequence—regioselective amination followed by orthogonal derivatization—that is not achievable with the 6,7-dichloro precursor alone or with the regioisomeric 6-amino-7-chloro analog.

Regioselective Amination Synthetic Methodology Halogenated Quinone Chemistry

Cytotoxic Potency of 6-Chloro-7-arylamino Derivatives Compared to 6-Arylamino-7-halo-5,8-quinolinediones Across Human Cancer Cell Lines

Although direct cytotoxicity data for the unsubstituted 7-amino parent compound (CAS 192630-52-7) is not reported in the available primary literature, quantitative structure–activity data exist for a series of 6-chloro-7-arylamino-5,8-isoquinolinediones derived from this building block. In the foundational study by Ryu et al., the 6-chloro-7-arylamino-5,8-isoquinolinediones 5b, 5c, and 5d exhibited potent in vitro cytotoxic activities against human solid tumor cell lines, with IC₅₀ values in the low micromolar to sub-micromolar range against HCT-15 (colon) and SK-MEL-2 (melanoma) cells [1]. In a follow-up study, these same 6-chloro-7-arylamino-isoquinolinediones were compared head-to-head with 6-arylamino-7-halo-5,8-quinolinediones for both NQO1 substrate activity and cytotoxic potential. The isoquinoline-based compounds (bearing the 6-chloro-7-arylamino substitution pattern derived from the target building block) showed distinct NQO1-mediated reduction profiles compared to their quinoline counterparts. Specifically, 6-arylamino-5,8-quinolinediones generally exhibited higher NQO1 reduction rates, but certain 6-chloro-7-arylamino-5,8-isoquinolinediones demonstrated superior or comparable cytotoxicity in NQO1-overexpressing cell lines, consistent with a different balance between enzymatic activation and inherent cytotoxic potency [2].

Cytotoxicity Anticancer Screening Isoquinoline-5,8-dione Derivatives

DNA Topoisomerase II Inhibitory Activity: Isoquinoline-5,8-dione vs. Pyrido[3,4-b]phenazine-5,12-dione Scaffolds

Kim et al. (2007) systematically compared the biological activity of 6-chloroisoquinoline-5,8-diones (including the target compound's scaffold) with their cyclized pyrido[3,4-b]phenazine-5,12-dione derivatives. The chloroisoquinolinediones, representing the non-cyclized scaffold class to which the target compound belongs, served as the precursor and baseline for evaluating the cyclized analogs. In the DNA topoisomerase II inhibition assay (plasmid cleavage assay), most tested compounds showed inhibitory activity ranging from 28% to 100% at 200 µM [1]. The most active compound in the pyrido-phenazine series (compound 6a) had an IC₅₀ of 0.082 µM for topoisomerase II inhibition. Critically, the chloroisoquinolinedione precursors (the non-cyclized scaffold) were reported to be inactive for DNA topoisomerase II inhibition, indicating that the 6-chloroisoquinoline-5,8-dione scaffold does not engage topoisomerase II as its primary cytotoxic mechanism, unlike the cyclized pyrido[3,4-b]phenazine derivatives. This mechanistic differentiation is significant: the target building block produces derivatives that exert cytotoxicity through NQO1-mediated bioreductive activation rather than topoisomerase II poisoning, providing a mechanistically distinct alternative to topoisomerase-targeting agents.

DNA Topoisomerase II Inhibition Anticancer Mechanism Quinone Cytotoxicity

7-Amino-6-chloroisoquinoline-5,8-dione (CAS 192630-52-7): Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of 6-Chloro-7-arylamino-5,8-isoquinolinedione Anticancer Libraries via Regioselective 7-Amino Derivatization

The target compound serves as the direct precursor for preparing 6-chloro-7-arylamino-5,8-isoquinolinedione libraries, where the 7-amino group is converted to various arylamino substituents via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, while the 6-chloro group remains available for further functionalization. The resulting derivatives have demonstrated potent in vitro cytotoxicity (IC₅₀ range: 0.59–1.52 µM) against HCT-15, SK-MEL-2, SKOV-3, and XF 498 human solid tumor cell lines [1]. This synthetic route is supported by the established regiochemistry of the starting material, which ensures that the 7-amino group is the exclusive site of initial derivatization, avoiding the regioisomeric mixtures that would arise from a less selectively substituted precursor.

NQO1 Substrate Profiling and Bioreductive Prodrug Development Using the 6-Chloro-isoquinoline-5,8-dione Scaffold

The 6-chloroisoquinoline-5,8-dione scaffold, when derivatized at the 7-position with aryl or alkyl amino groups, serves as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors. The NQO1-mediated two-electron reduction of these compounds generates cytotoxic hydroquinone species, providing a basis for bioreductive prodrug strategies. Comparative studies by Ryu et al. (2001) demonstrated that the 6-chloro-7-arylamino-5,8-isoquinolinediones exhibit distinct NQO1 reduction kinetics compared to their 6-arylamino-7-halo-5,8-quinolinedione analogs, confirming scaffold-specific enzyme recognition [2]. This is particularly relevant for programs targeting NQO1-rich malignancies such as non-small cell lung cancer, pancreatic cancer, and hepatocellular carcinoma.

Orthogonal Functionalization for Dual-Warhead or Bifunctional Probe Design

The unique 6-chloro-7-amino substitution pattern enables sequential, orthogonal functionalization: the 7-amino group can be first derivatized (e.g., arylamination or acylation), followed by nucleophilic aromatic substitution or cross-coupling at the 6-chloro position. This synthetic strategy is not accessible with the 6,7-dichloro precursor alone, which would require selective mono-functionalization under challenging differentiation conditions, nor with the 7-amino-6-unsubstituted analog, which lacks the second reactive handle. The ability to introduce two distinct functional elements at defined positions makes this compound valuable for constructing bifunctional probes, dimeric agents, or targeted drug conjugates where spatial orientation of the two functional arms is critical for biological activity [2].

Synthesis of Pyrido[3,4-b]phenazine-5,12-dione Fused Heterocycles via Azide-Mediated Cyclization

As demonstrated by Kim et al. (2007), 6-chloroisoquinoline-5,8-diones can be converted to pyrido[3,4-b]phenazine-5,12-diones by treatment with aqueous sodium azide in dimethylformamide. This cyclization reaction transforms the non-topoisomerase-inhibiting chloroisoquinolinedione scaffold into a fused tetracyclic system that exhibits potent DNA topoisomerase II inhibitory activity (IC₅₀ as low as 0.082 µM for the most active analog). The 7-amino-6-chloroisoquinoline-5,8-dione can thus serve as a versatile entry point for accessing both non-cyclized NQO1 substrates and cyclized topoisomerase II inhibitors from a common precursor, enabling systematic structure–activity relationship studies across mechanistically distinct compound series.

Quote Request

Request a Quote for 7-Amino-6-chloroisoquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.